molecular formula C5H10ClF2NO2 B3014651 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride CAS No. 2567502-67-2

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride

Cat. No.: B3014651
CAS No.: 2567502-67-2
M. Wt: 189.59
InChI Key: TZSOCXWNDHPOOS-UHFFFAOYSA-N
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Description

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO₂ It is known for its unique structure, which includes a difluoro-hydroxyethyl group attached to an azetidin-3-ol ring

Scientific Research Applications

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1-difluoro-2-hydroxyethylamine with azetidin-3-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of 3-(1,1-Difluoro-2-oxoethyl)azetidin-3-one.

    Reduction: Formation of 3-(1,1-Difluoro-2-aminoethyl)azetidin-3-ol.

    Substitution: Formation of various substituted azetidin-3-ol derivatives.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The difluoro-hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the azetidin-3-ol ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-one
  • 3-(1,1-Difluoro-2-aminoethyl)azetidin-3-ol
  • 3-(1,1-Difluoro-2-chloroethyl)azetidin-3-ol

Uniqueness

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxyethyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c6-5(7,3-9)4(10)1-8-2-4;/h8-10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSOCXWNDHPOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(CO)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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